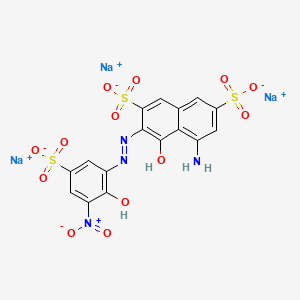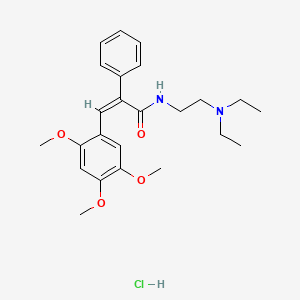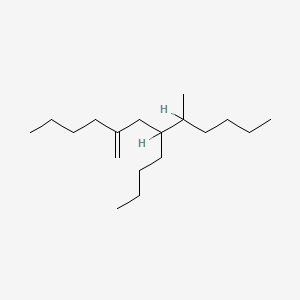
6-Butyl-5-methyl-8-methylene-dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Butyl-5-methyl-8-methylene-dodecane is an organic compound with the molecular formula C18H36 It is characterized by its unique structure, which includes a butyl group, a methyl group, and a methylene group attached to a dodecane backbone
Preparation Methods
The synthesis of 6-Butyl-5-methyl-8-methylene-dodecane can be achieved through several synthetic routes. One common method involves the alkylation of a dodecane derivative with butyl and methyl groups under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
6-Butyl-5-methyl-8-methylene-dodecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to yield saturated hydrocarbons.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under specific conditions, resulting in the substitution of hydrogen atoms with halogen atoms.
Scientific Research Applications
6-Butyl-5-methyl-8-methylene-dodecane has several scientific research applications:
Chemistry: It is used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Researchers investigate its potential as a bioactive molecule with antimicrobial or antifungal properties.
Medicine: The compound is explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 6-Butyl-5-methyl-8-methylene-dodecane involves its interaction with specific molecular targets. In biological systems, it may interact with cell membranes, enzymes, or receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
6-Butyl-5-methyl-8-methylene-dodecane can be compared with other similar compounds, such as:
6-Butyl-5-methyl-dodecane: Lacks the methylene group, resulting in different reactivity and properties.
5-Methyl-8-methylene-dodecane: Lacks the butyl group, affecting its chemical behavior and applications.
8-Methylene-dodecane: Lacks both the butyl and methyl groups, leading to a simpler structure with distinct properties.
Properties
CAS No. |
326814-41-9 |
|---|---|
Molecular Formula |
C18H36 |
Molecular Weight |
252.5 g/mol |
IUPAC Name |
6-butyl-5-methyl-8-methylidenedodecane |
InChI |
InChI=1S/C18H36/c1-6-9-12-16(4)15-18(14-11-8-3)17(5)13-10-7-2/h17-18H,4,6-15H2,1-3,5H3 |
InChI Key |
SUOPSHCQEFWLSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)C(CCCC)CC(=C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



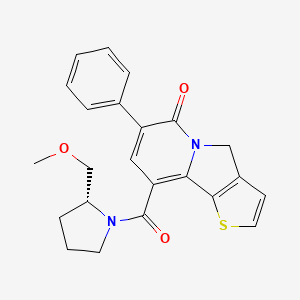
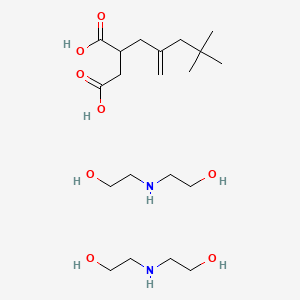
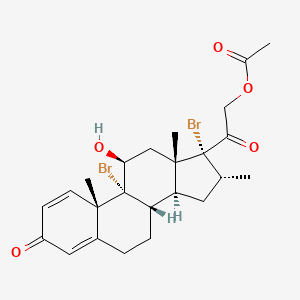
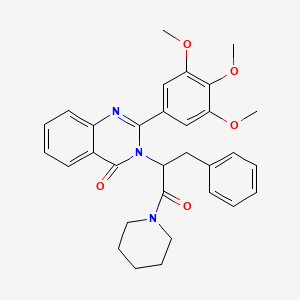
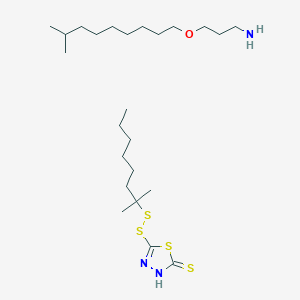

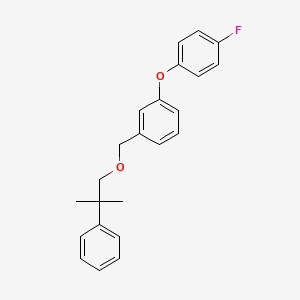
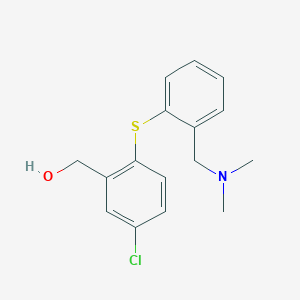
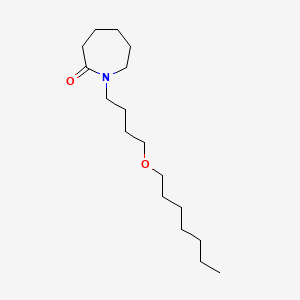
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[(2R)-3-amino-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate](/img/structure/B12708108.png)
